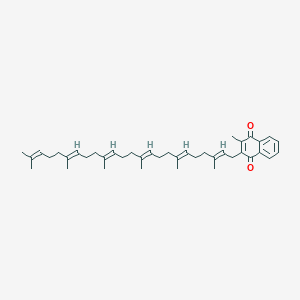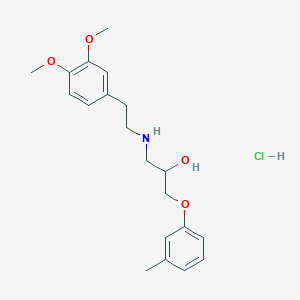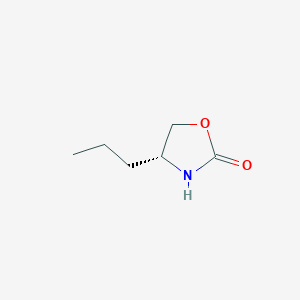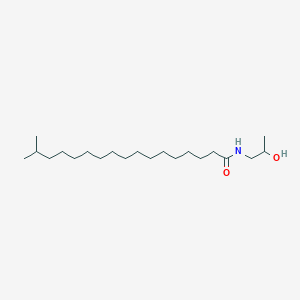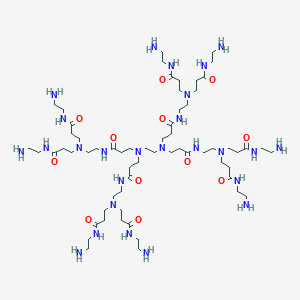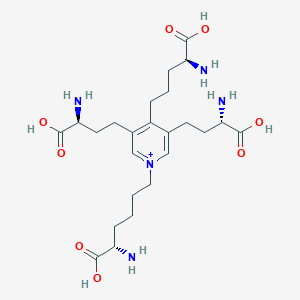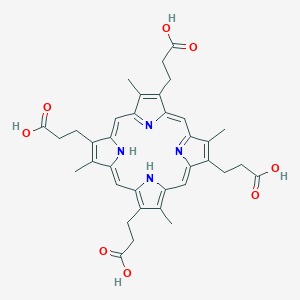
Ⅰ型粪卟啉
描述
Coproporphyrin I is a porphyrin compound that plays a significant role in the biosynthesis of heme, an essential component of hemoglobin. It is an isomer of coproporphyrinogen III and is not typically produced in the human body under normal conditions. The accumulation of coproporphyrin I can lead to certain types of porphyria, a group of disorders caused by abnormalities in the heme biosynthetic pathway .
科学研究应用
Coproporphyrin I has several scientific research applications across various fields:
Chemistry: It is used as a model compound to study the properties and reactions of porphyrins.
Medicine: It is investigated for its potential role in diagnosing and understanding the mechanisms of porphyrias.
Industry: The compound is used in the production of dyes and pigments due to its porphyrin structure.
作用机制
Result of Action
It is known that porphyrins, including coproporphyrin i, build up in patients with hereditary enzyme disorders known as porphyrias . This buildup can cause various symptoms and complications, depending on the specific type of porphyria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Coproporphyrin I. For instance, a study found that the transition of active Mycolicibacterium smegmatis cells to a dormant state under acidification conditions is accompanied by the intracellular accumulation of tetramethyl ester of coproporphyrin (TMC) . This suggests that environmental conditions such as pH can influence the action of Coproporphyrin I .
生化分析
Biochemical Properties
Coproporphyrin I and III have recently been proposed as endogenous clinical biomarkers to predict organic anion-transporting polypeptide 1B (OATP1B)-mediated drug–drug interactions . In vitro studies showed that coproporphyrin I and III were substrates of human organic anion-transporting polypeptide (OATP) 1B1, OATP1B3, multidrug resistance-associated protein (MRP) 2 and MRP3 .
Cellular Effects
Coproporphyrin I is not produced in the normal porphyrin biosynthesis pathway. If the enzyme uroporphyrinogen-III cosynthase is missing or inactive, the compound uroporphyrinogen I is produced instead of uroporphyrinogen III . This situation occurs in the pathological condition called congenital erythropoietic porphyria .
Molecular Mechanism
The enzyme uroporphyrinogen III decarboxylase will also act on the I isomer, producing coproporphyrinogen I . The reaction entails the conversion of the four carboxymethyl (acetic acid) side chains to methyl groups, with release of four molecules of carbon dioxide .
Temporal Effects in Laboratory Settings
The disposition of coproporphyrins was markedly altered by loss of Mrp2 and increased Mrp3 function as measured in TR rats . This suggests that hepatic OATP considerably affects the disposition of coproporphyrin I in animal models .
Dosage Effects in Animal Models
In animal models, rifampin markedly reduced the liver and intestinal uptake of [3H]coproporphyrin I while increasing the kidney uptake . This suggests that hepatic OATP considerably affects the disposition of coproporphyrin I in animal models, indicating coproporphyrin I is a sensitive and selective endogenous biomarker of OATP inhibition .
Metabolic Pathways
Coproporphyrin I is not produced in the normal porphyrin biosynthesis pathway. If the enzyme uroporphyrinogen-III cosynthase is missing or inactive, the compound uroporphyrinogen I is produced instead of uroporphyrinogen III . The enzyme uroporphyrinogen III decarboxylase will also act on the I isomer, producing coproporphyrinogen I .
Subcellular Localization
Coproporphyrin I is not produced in the normal porphyrin biosynthesis pathway. If the enzyme uroporphyrinogen-III cosynthase is missing or inactive, the compound uroporphyrinogen I is produced instead of uroporphyrinogen III . The enzyme uroporphyrinogen III decarboxylase will also act on the I isomer, producing coproporphyrinogen I . This suggests that the subcellular localization of coproporphyrin I is likely within the mitochondria, where the heme biosynthesis pathway occurs .
准备方法
Synthetic Routes and Reaction Conditions: Coproporphyrin I can be synthesized through the decarboxylation of uroporphyrinogen I. This reaction involves the conversion of the four carboxymethyl (acetic acid) side chains to methyl groups, releasing four molecules of carbon dioxide . The reaction conditions typically require the presence of specific enzymes, such as uroporphyrinogen III decarboxylase.
Industrial Production Methods: High-level bio-based production of coproporphyrin I has been achieved using engineered strains of Escherichia coli. This method involves the heterologous implementation of the Shemin/C4 pathway in an Escherichia coli host strain with an enlarged intracellular pool of succinyl-CoA. The engineered strains are cultivated under aerobic conditions with glycerol as the carbon source, producing coproporphyrin I with minimal byproduct formation .
化学反应分析
Types of Reactions: Coproporphyrin I undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its interaction with mercury (II), which has been studied spectrophotometrically to determine kinetic and equilibrium constants .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of coproporphyrin I can lead to the formation of various oxidized porphyrin derivatives.
相似化合物的比较
Coproporphyrinogen III: An isomer of coproporphyrinogen I, involved in the normal biosynthesis of heme.
Uroporphyrinogen I and III: Precursors in the heme biosynthetic pathway.
Protoporphyrin IX: Another intermediate in heme biosynthesis.
Uniqueness: Coproporphyrin I is unique due to its specific arrangement of carboxyethyl and methyl groups. Unlike coproporphyrinogen III, coproporphyrin I is not further processed by the body and can accumulate, leading to cytotoxic effects .
属性
IUPAC Name |
3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N4O8/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29/h13-16,37-38H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCUOZSDXVZCSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)O)C)C(=C4C)CCC(=O)O)C(=C3C)CCC(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883425 | |
| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
531-14-6 | |
| Record name | Coproporphyrin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coproporphyrin I | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267073 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,8,13,18-tetramethyl-21H,23H-porphine-2,7,12,17-tetrapropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Coproporphyrin I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW4SWA9YWC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Coproporphyrin I (CPI)?
A1: Coproporphyrin I (CPI) is a type I isomer porphyrin. It is not involved in the heme biosynthesis pathway, unlike its counterpart, Coproporphyrin III (CPIII). CPI is primarily considered a byproduct of heme synthesis and is often used as a biomarker for certain medical conditions.
Q2: How is CPI used as a biomarker in medicine?
A2: CPI levels in urine, feces, and blood can provide valuable insights into various health conditions. Increased urinary CPI excretion can indicate conditions like Rotor's syndrome [, ], lead poisoning [, ], and Dubin-Johnson syndrome []. It can also signal impaired liver function, especially when observed alongside normal total urinary coproporphyrin excretion [].
Q3: Can CPI levels help diagnose specific diseases?
A3: Yes, altered CPI levels, particularly in combination with other porphyrin levels, can aid in diagnosing various porphyrias. For example, patients with overt porphyria cutanea tarda (PCT) exhibit a specific urinary porphyrin excretion profile, characterized by a decreased coproporphyrin-to-uroporphyrin ratio and/or an inversion of the typical coproporphyrin III-to-coproporphyrin I ratio. Even after achieving clinical remission, these patients often continue to display these characteristic changes in their urinary porphyrin profiles []. Furthermore, in erythropoietic porphyrias, such as congenital erythropoietic porphyria and protoporphyria, there are significantly elevated proportions of CPI and decreased proportions of isomers III, II, and IV in the feces []. In contrast, acute hepatic porphyrias like acute intermittent porphyria and porphobilinogen synthase deficiency porphyria show notably higher proportions of isomers III, II, and IV compared to porphyria cutanea tarda [].
Q4: What do elevated levels of CPI in the amniotic fluid and urine of premature infants suggest?
A4: Studies have found significantly higher coproporphyrin I excretion in amniotic fluid and urine of premature infants compared to adults []. This suggests a potential hepatic excretory defect during fetal development, similar to what is observed in Dubin-Johnson syndrome, albeit transient in the case of premature infants.
Q5: Can CPI levels be used to assess transporter activity in certain diseases?
A5: Research suggests that tracking CPI, particularly alongside CPIII, could be helpful in understanding transporter activity changes in conditions like Nonalcoholic Steatohepatitis (NASH). Studies using animal models have shown a significant increase in CPI plasma concentration with NASH progression []. This elevation is likely attributed to changes in the expression and activity of transporters like OATP and MRP.
Q6: What is the molecular formula and weight of Coproporphyrin I?
A6: The molecular formula of Coproporphyrin I is C40H44N4O8, and its molecular weight is 708.8 g/mol.
Q7: Can you describe the spectroscopic characteristics of Coproporphyrin I?
A7: Coproporphyrin I displays distinctive spectral absorption and fluorescence properties, valuable for its identification and quantification. Studies have investigated its spectral characteristics, particularly comparing them to Coproporphyrin III []. Additionally, the influence of pH on the absorption spectra of CPI has been examined, showing that the pH of the buffer solution, specifically ammonium acetate, significantly impacts the molar absorption coefficient, particularly in the pH range of 4-5 [].
Q8: What is known about the basicity of CPI?
A8: Research has shown that porphyrins, including CPI, are stronger bases than previously thought. They can accept two protons in a stepwise manner on the nitrogen atoms within the conjugated tetrapyrrolic ring as the pH of an aqueous solution decreases from 12 to 0 []. This characteristic has implications for their behavior in different physiological environments.
Q9: Has the structure of CPI been explored for potential applications in areas like biosensors?
A9: Yes, the structure of CPI, particularly its ability to form complexes with metal ions like Cobalt(III) and Zinc(II), has been studied for its potential in biosensing applications []. Research has shown that these metalloporphyrins can selectively bind to specific molecules, such as histamine and histidine, suggesting their potential use in detecting and monitoring these compounds.
Q10: What is the significance of Organic Anion Transporting Polypeptides (OATPs) in the context of CPI?
A10: OATPs play a crucial role in the pharmacokinetics of CPI, influencing its absorption, distribution, and excretion. Studies using CPI, particularly deuterium-labeled Coproporphyrin I (CPI-d8), in cynomolgus monkeys have demonstrated that OATP inhibition, for instance by drugs like cyclosporin A (CsA), can significantly affect CPI disposition in the body [].
Q11: Can CPI be used as an indicator of OATP1B activity?
A11: Yes, research indicates that CPI can serve as a sensitive and selective endogenous biomarker of OATP1B activity. Studies in animal models have shown that hepatic OATP significantly impacts the disposition of CPI. Specifically, rifampicin, a known OATP inhibitor, notably reduced the liver and intestinal uptake of tritium-labeled CPI while increasing its uptake in the kidneys [].
Q12: Are there any drugs that have been shown to affect CPI levels through OATP1B interactions?
A12: Yes, Probenecid (PROB), a known inhibitor of renal organic anion transporters OAT1 and OAT3, has also demonstrated weak OATP1B inhibitory effects in vivo. This was evidenced by an increase in plasma levels of CPI and CPIII after PROB administration to healthy subjects [].
Q13: How do the pharmacokinetics of CPI compare to other potential OATP1B biomarkers?
A13: A comparative study of 20 potential endogenous biomarkers for OATP1B inhibition highlighted the strengths of CPI as a biomarker. While molecules like tetradecanedioate (TDA), hexadecanedioate (HDA), and bile acids like glycocholic acid, glycodeoxycholic acid (GDCA), and taurodeoxycholic acid (TDCA) showed potential, they also presented challenges like high interindividual variability, particularly with bile acids []. This reinforces the value of CPI as a reliable and sensitive biomarker for assessing OATP1B activity.
Q14: How is CPI metabolized and excreted from the body?
A14: The majority of CPI is excreted unchanged in the bile and feces. A smaller proportion is excreted in the urine. The liver plays a crucial role in CPI excretion, as evidenced by studies on rats. When the liver's excretory capacity is compromised, for example, due to ethinylestradiol treatment, there's a decrease in total hepatic excretion of both CPI and CPIII, accompanied by a rise in their urinary excretion [].
Q15: Are there differences in the excretion patterns of CPI and CPIII?
A15: Yes, studies in rats have shown that while both CPI and CPIII are excreted in the bile, there is a preference for CPI excretion. During simultaneous infusions of both isomers into the bile, the concentration ratio in bile was found to be 2:1 for CPI and CPIII, respectively, suggesting a preferential excretion of CPI by the liver [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


